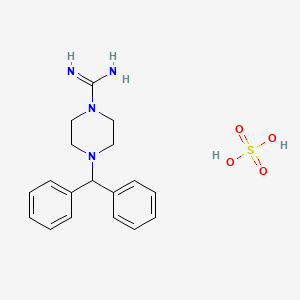
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate
Descripción general
Descripción
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C18H22N4 . It has a molecular weight of 294.4 and its salt form is H2SO4 . The compound is also known by its synonyms USJUOFHYFCZXJD-UHFFFAOYSA-N, 4-Benzhydrylpiperazine-1-carboximidamide sulfate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CN(CCN1C(c1ccccc1)c1ccccc1)C(N)=N . This notation provides a way to represent the structure of the compound in a textual format.Aplicaciones Científicas De Investigación
Gastric Antisecretory Agents
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate has been studied for its potential as a gastric antisecretory agent. This compound shows promise in the treatment of peptic ulcer disease due to its ability to diminish or abolish anticholinergic activity, which is a common side effect of many gastric antisecretory drugs. Fenoctimine, a derivative of this compound, is undergoing clinical trials for its effectiveness as a nonanticholinergic gastric antisecretory drug (Scott et al., 1983).
Structural and Molecular Studies
Studies on the molecular structure of derivatives of this compound have been conducted. These studies provide insights into the conformation of the piperazine ring and its interactions in crystalline forms. This research aids in understanding the molecular behavior of the compound, which is crucial for drug development (Kavitha et al., 2012).
Anticancer Activity
There is research indicating the potential anticancer activity of compounds related to this compound. For example, TM-208, a newly synthesized compound related to this chemical, has shown significant in vivo and in vitro anticancer activity with low toxicity. Understanding its metabolism in animals is crucial for its development as a potential cancer treatment (Jiang et al., 2007).
Potential as H1-Antihistaminic Drugs
The synthesis of compounds related to this compound for potential use as H1-antihistaminic drugs has been explored. These compounds, which are structurally similar to existing antihistamines, could provide new treatment options for allergic reactions (Gómez-Parra et al., 1989).
Hypotensive Properties
Research has shown that derivatives of this compound, specifically piperazinylalkyl esters with a lipophilic substituent on the piperazine ring, demonstrate potent and long-lasting hypotensive properties. This indicates potential applications in treating hypertension (Meguro et al., 1985).
Antihistaminic, Anticholinergic, and Antiallergic Activities
Derivatives of this compound have been synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds have shown promise as moderate to potent histamine H1-receptor antagonists, indicating potential use in treating allergic reactions and other related conditions (Orjales et al., 1996).
Anticancer and Antituberculosis Studies
Synthesis and studies of derivatives of this compound have demonstrated significant anticancer and antituberculosis activities. These findings open up possibilities for the development of new treatments for both cancer and tuberculosis (Mallikarjuna et al., 2014).
Anti-inflammatory and Antioxidant Activities
Synthesized derivatives of this compound have been tested for their anti-inflammatory and antioxidant properties. These studies provide valuable information for the potential use of these compounds in treating inflammatory conditions and oxidative stress (Geronikaki et al., 2003).
Antibacterial Agents
New series of derivatives related to this compound have been developed to improve solubility and oral bioavailability while maintaining antibacterial activity against drug-resistant bacteria. This research is crucial in the fight against antibiotic resistance (Hagras et al., 2018).
Propiedades
IUPAC Name |
4-benzhydrylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4.H2O4S/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-5(2,3)4/h1-10,17H,11-14H2,(H3,19,20);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUOFHYFCZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



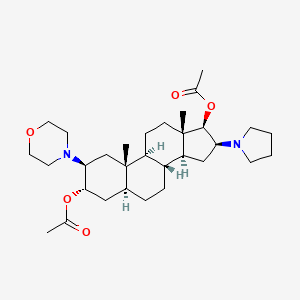


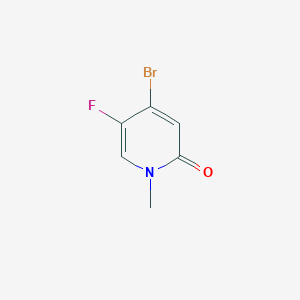


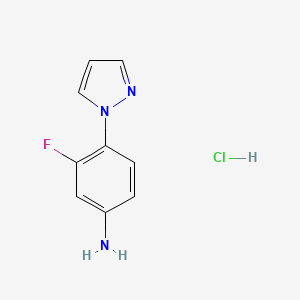

![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)


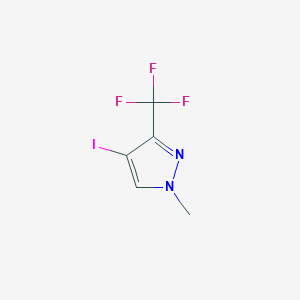
![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)